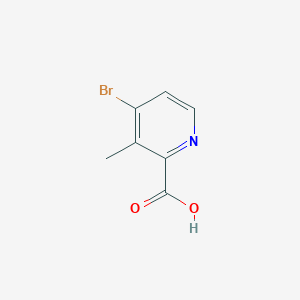![molecular formula C13H18ClN3O B1399194 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone CAS No. 1316225-92-9](/img/structure/B1399194.png)
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone
Vue d'ensemble
Description
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is a chemical compound with the molecular formula C13H18ClN3O . It is also known as KET and is a psychoactive drug that belongs to the class of dissociative anesthetics.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, melting point, boiling point, solubility, and stability. The molecular weight of 1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone is 267.75 g/mol. Other specific physical and chemical properties were not found in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been synthesized using various methods, often involving the reaction of piperidine with other chemicals. For instance, in a study by Govindhan et al. (2017), a similar compound was synthesized and characterized using spectroscopic techniques and computational methods.
- Another approach involves microwave-assisted synthesis, as explored by Merugu et al. (2010) and Merugu et al. (2010), where piperidine derivatives were synthesized and their antibacterial activity was screened.
Antimicrobial Activity
- Novel heterocyclic compounds, including tetrazoles and piperidine nuclei, have been synthesized and evaluated for their antimicrobial activity. Elavarasan et al. (2014) reported that these compounds exhibit promising antimicrobial properties.
- Asif et al. (2021) synthesized pyrazole, oxadiazole, and ethanone derivatives and evaluated their antimicrobial properties against common pathogenic bacteria.
Other Biological Activities
- Díaz et al. (2020) investigated pyrazoles, including a compound similar to the one , for their potential as pain treatment drugs, noting their solubility and metabolic stability.
- Ovonramwen et al. (2019) synthesized and screened a piperidine derivative for antimicrobial activities against various microbes.
- Shi et al. (2008) synthesized a compound with a structure involving piperidine and evaluated its insecticidal activity.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYONHYXQUNYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(6-Chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)
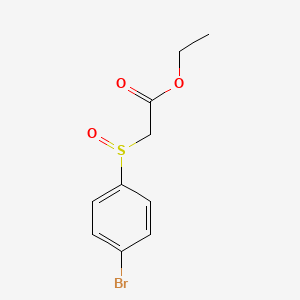
![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)
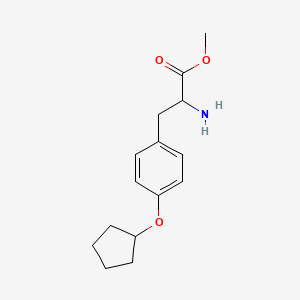

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)
![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)
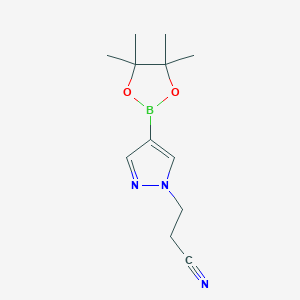
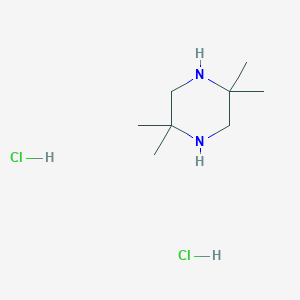
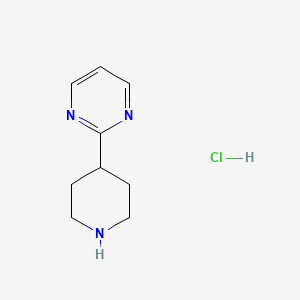
![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)
